1-benzyl-4-(2,4-dinitrophenyl)piperazine
Description
1-Benzyl-4-(2,4-dinitrophenyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group at the N-1 position and a 2,4-dinitrophenyl (DNP) moiety at the N-4 position of the piperazine ring. This compound has garnered attention in medicinal chemistry due to its structural features, which are associated with nitric oxide (NO) release and anti-proliferative activity against cancer cell lines . The 2,4-dinitrophenyl group is critical for its biological activity, as the electron-withdrawing nitro groups enhance reactivity with glutathione (GSH) and glutathione S-transferase (GST), facilitating NO generation . The benzyl substituent contributes to lipophilicity and target binding, influencing pharmacokinetic properties .
Properties
IUPAC Name |
1-benzyl-4-(2,4-dinitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-20(23)15-6-7-16(17(12-15)21(24)25)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRJTTIIGUWXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2,4-dinitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1-benzyl-4-(2,4-dinitrophenyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2,4-dinitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The benzyl and dinitrophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of 1-benzyl-4-(2,4-diaminophenyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-4-(2,4-dinitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2,4-dinitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity of 1-benzyl-4-(2,4-dinitrophenyl)piperazine is highly sensitive to structural modifications. Below is a systematic comparison with analogous compounds:
Role of the 2,4-Dinitrophenyl Group
The presence of two nitro groups on the aryl ring is indispensable for NO release and cytotoxicity. For example:
- JS-K (O2-(2,4-dinitrophenyl) diazeniumdiolate) : Shares the DNP group and exhibits comparable anti-proliferative activity against HL-60 leukemia cells. However, homopiperazine analogues of JS-K show identical activity despite ring expansion, emphasizing the DNP group’s dominance .
- 1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine: Replacing one nitro group with a methylsulfonyl moiety reduces NO-dependent cytotoxicity, confirming the necessity of dual nitro groups .
Impact of Piperazine Substituents
- 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7a) : Substituting the benzyl group with a benzhydryl-sulfonyl moiety retains the DNP group but lowers potency due to steric hindrance, aligning with evidence that bulkier substituents diminish activity .
- 1-(2,4-Dinitrophenyl)-3-methylpiperazine: Adding a methyl group to the piperazine ring reduces anti-proliferative activity by ~40%, highlighting the sensitivity to even minor structural changes .
Carbamate and Sulfonamide Analogues
- Nitrobenzenesulfonamide derivatives (e.g., 7c): Replacing the DNP group with a 4-nitrophenylsulfonamide (as in 7c) eliminates NO release and cytotoxicity, further validating the DNP group’s uniqueness .
- Piperidine or acyclic amine analogues : Removal of the piperazine ring or carbamate functionality abolishes activity, indicating the piperazine scaffold’s role in maintaining conformational stability .
Anti-Proliferative Activity
For instance:
- JS-K and 1-benzyl-4-(2,4-dinitrophenyl)piperazine release similar NO quantities but exhibit variable potency across renal cancer cell lines, suggesting additional mechanisms (e.g., GST isoform selectivity) .
- Compound 4a (O2-(2,4-dinitrophenyl) diazeniumdiolate with ethyl carbamate) : Shows superior activity compared to analogues with longer alkyl chains, emphasizing the carbamate group’s size as a critical factor .
Selectivity and Toxicity
Data Table: Key Compounds and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
